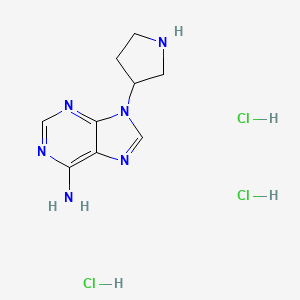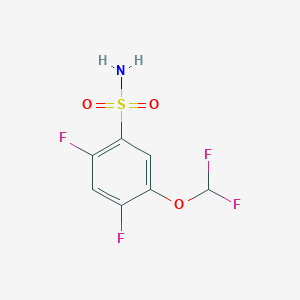
5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide is a chemical compound characterized by the presence of difluoromethoxy and difluorobenzene groups attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps convert the nitro groups to amines, which are then subjected to redox reactions to form the final sulfonamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert sulfonamide groups to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethoxy and sulfonamide groups can form hydrogen bonds or other interactions with these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: This compound shares the difluoromethoxy group but has a different core structure, leading to distinct properties and applications.
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used as building blocks in the synthesis of various heterocycles.
Polyfluoroalkoxy-Substituted Bromobenzenes: These compounds have similar fluorinated groups and are used in the synthesis of arylated heteroarenes.
Uniqueness
5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide is unique due to its combination of difluoromethoxy and sulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H5F4NO3S |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO3S/c8-3-1-4(9)6(16(12,13)14)2-5(3)15-7(10)11/h1-2,7H,(H2,12,13,14) |
InChI Key |
UFAKOGQDWHQJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


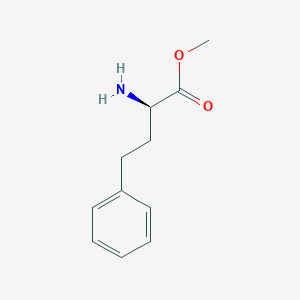
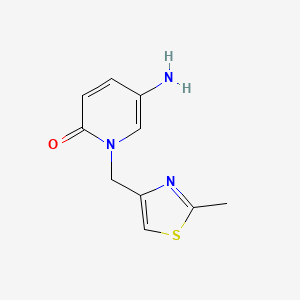
![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
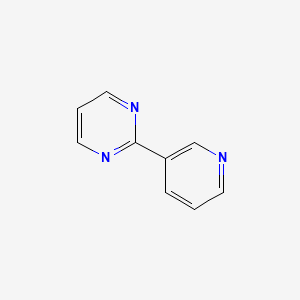
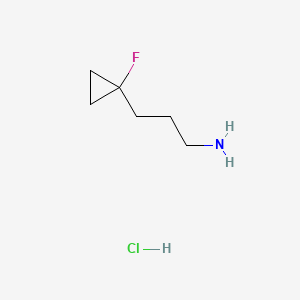
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)
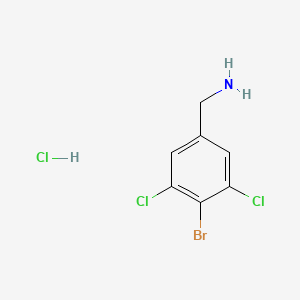
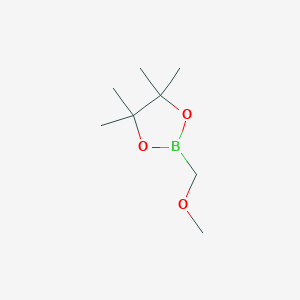

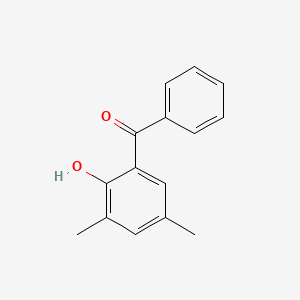
![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
